![molecular formula C12H12ClNO3 B1461533 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole CAS No. 1094452-10-4](/img/structure/B1461533.png)
2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole
Overview
Description
2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole (CMDO) is a heterocyclic compound that has a wide range of applications in both scientific research and laboratory experiments. CMDO has been studied extensively for its potential to be used as a therapeutic agent, as well as its biochemical and physiological effects.
Scientific Research Applications
Synthetic Applications
2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole is utilized as a reactive intermediate in the synthesis of a wide range of compounds. Patil and Luzzio (2016) describe the use of 2-(halomethyl)-4,5-diaryloxazoles, including the chloromethyl analogue, for synthetic elaboration to prepare 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, highlighting its utility in creating diverse molecular architectures Patil & Luzzio, 2016.
Fluorescence and Optical Properties
The compound has been explored for its potential in creating fluorescent molecules. Tang and Verkade (1996) synthesized optically active oxazole derivatives that exhibit high fluorescence quantum yields, indicating their suitability for use as fluorescent probes or materials Tang & Verkade, 1996.
Antimicrobial Activity
Saidugari et al. (2016) have synthesized 1,2,3-triazole-hydrazone derivatives embedded with 3,4-dimethoxy pyridine ring nucleus starting from 2-(chloromethyl)-3,4-dimethoxypyridine. These derivatives were evaluated against a panel of bacterial and fungal pathogens, showcasing moderate to very good antimicrobial activity, thereby demonstrating the compound's contribution to developing new antimicrobial agents Saidugari et al., 2016.
properties
IUPAC Name |
2-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-15-9-4-3-8(5-10(9)16-2)11-7-14-12(6-13)17-11/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDALCKBYWYHOHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(O2)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.